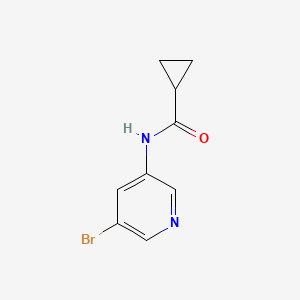
N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide
Vue d'ensemble
Description
“N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide” is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 . It is a derivative of cyclopropanecarboxamide .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of a series of novel pyridine derivatives was achieved via palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of “N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide” consists of a cyclopropane ring attached to a carboxamide group and a 5-bromopyridin-3-yl group .Chemical Reactions Analysis
While specific chemical reactions involving “N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide” are not mentioned in the search results, compounds with similar structures, such as pyrrolopyrazine, have been studied extensively. Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, has been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
“N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide” has a predicted boiling point of 395.1±27.0 °C and a predicted density of 1.706±0.06 g/cm3 . Its pKa is predicted to be 13.27±0.20 .Applications De Recherche Scientifique
Chemical Synthesis
“N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide” is a chemical compound with the molecular formula C9H9BrN2O . It is used in the synthesis of various other chemical compounds. Its properties and availability are often documented in chemical databases .
Drug Discovery
The compound is used as a pharmacophore in drug discovery. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction it undergoes .
Treatment of Type II Diabetes Mellitus
A study has shown that novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds, which include “N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide”, can be key small organic molecules for the potential treatment of type II diabetes mellitus . These compounds have shown good in vitro activity against yeast α-glucosidase , an enzyme that plays a crucial role in treating type II diabetes mellitus.
Antibacterial Activity
Amino pyrimidine derivatives, which include “N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide”, have been found to display a wide range of biological activities, including antibacterial effects .
Antifungal Activity
These compounds have also been found to have antifungal effects . This makes them useful in the development of antifungal drugs.
Antidepressant Activity
Amino pyrimidine derivatives have been found to have antidepressant effects . This suggests that “N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide” could potentially be used in the development of new antidepressant drugs.
Propriétés
IUPAC Name |
N-(5-bromopyridin-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-8(5-11-4-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRPEDYWQLEFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250274 | |
| Record name | N-(5-Bromo-3-pyridinyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide | |
CAS RN |
1209459-71-1 | |
| Record name | N-(5-Bromo-3-pyridinyl)cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209459-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-3-pyridinyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



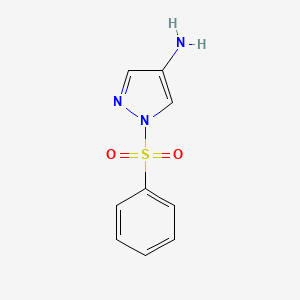
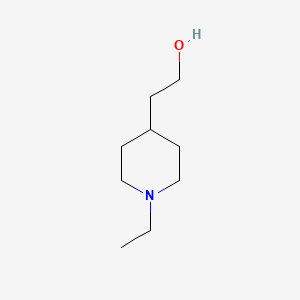
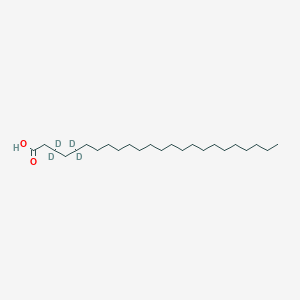





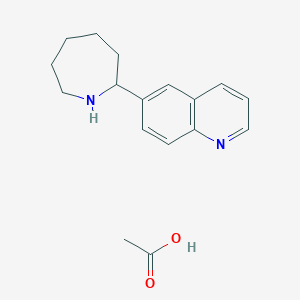
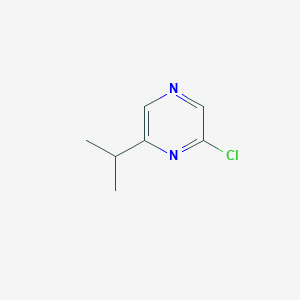
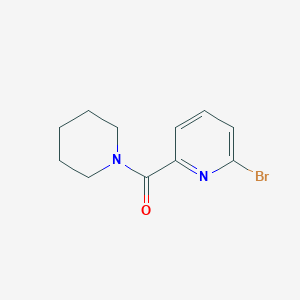


![1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine](/img/structure/B3090307.png)